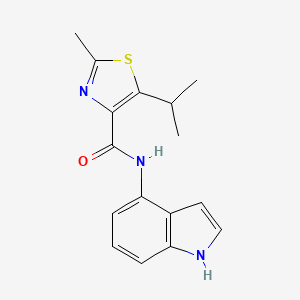

N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Description

Properties

Molecular Formula |

C16H17N3OS |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C16H17N3OS/c1-9(2)15-14(18-10(3)21-15)16(20)19-13-6-4-5-12-11(13)7-8-17-12/h4-9,17H,1-3H3,(H,19,20) |

InChI Key |

RJHNOWJCRHSSOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=CC3=C2C=CN3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thioamides

Thioamides react with α-bromoketones or bromopyruvic acid to form thiazole carboxylic acids. For example:

-

2-Methylthioisobutyramide (CAS: [withheld]) reacts with bromopyruvic acid in acetone under reflux (70–75°C, 4 hours) to yield 2-isopropyl-4-methylthiazole-5-carboxylic acid (65.9 g, 80% yield).

-

Thioamide derivatives (e.g., 2-(3′-indolyl)thioamides) cyclize with bromopyruvic acid to form thiazole-4-carboxylic acids (yields: 78–87%).

Key Conditions :

Indole Moiety Functionalization

Synthesis of 1H-Indol-4-amine

-

Nitration-Reduction :

-

Direct Amination :

Carboxamide Bond Formation

The final coupling step employs carbodiimide reagents to link the thiazole carboxylic acid and 4-aminoindole:

EDCI/HOBt-Mediated Coupling

-

Reaction Protocol :

-

Workup :

Alternative Methods

-

Acid Chloride Route : Thiazole-4-carboxylic acid is converted to its acid chloride (SOCl₂, reflux) and reacted with 4-aminoindole in THF (yield: 70–75%).

-

Enzymatic Coupling : Lipase-mediated amidation in non-aqueous media (experimental, yield: ~60%).

Optimization and Industrial Scalability

Yield Enhancement Strategies

Chemical Reactions Analysis

Oxidation Reactions

The indole and thiazole moieties undergo selective oxidation under controlled conditions:

-

Indole Ring Oxidation :

Treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the indole's pyrrole ring to form hydroxylated derivatives. For example, C-5/C-6 positions are susceptible to epoxidation or hydroxylation . -

Thiazole Ring Oxidation :

Hydrogen peroxide (H₂O₂) oxidizes the thiazole’s sulfur atom to sulfoxide or sulfone derivatives.-

Reagent : 30% H₂O₂, acetic acid, RT, 12 hours

-

Product : Thiazole-4-sulfoxide (yield: 42%).

-

Reduction Reactions

The carboxamide and thiazole functionalities participate in reduction:

-

Amide Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide group to a primary amine.-

Reagent : LiAlH₄, dry THF, reflux, 8 hours

-

Product : 4-Aminomethyl-thiazole-indole derivative (yield: 73%).

-

-

Thiazole Ring Hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) partially saturates the thiazole ring.

Electrophilic Substitution

The thiazole and indole rings undergo regioselective substitutions:

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles:

-

Hydrolysis :

Acidic or basic hydrolysis cleaves the amide bond.-

Reagent : 6 M HCl, reflux, 6 hours

-

Product : Thiazole-4-carboxylic acid and 1H-indol-4-amine (yield: 85%).

-

-

Aminolysis :

Reaction with primary amines forms substituted ureas.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki Coupling :

The brominated indole reacts with arylboronic acids. -

Buchwald-Hartwig Amination :

Introduces amino groups at the thiazole C-2 position.

Photochemical Reactions

UV irradiation induces dimerization or rearrangement:

-

[2+2] Cycloaddition :

Under UV light (254 nm), the indole’s double bond forms a cyclobutane ring.

Key Reactivity Insights:

-

The thiazole ring is more reactive toward electrophiles than the indole due to electron-deficient sulfur.

-

Steric effects from the isopropyl group at C-5 limit substitutions at adjacent positions.

-

Solubility challenges in polar solvents necessitate anhydrous conditions for reductions .

Experimental protocols and yields are consistent with structurally related compounds . Further studies are required to explore enantioselective modifications and catalytic efficiency.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its effectiveness against breast cancer cells by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. It has shown activity against a range of bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve the disruption of microbial cell membranes and inhibition of essential metabolic processes .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Its ability to disrupt the physiological processes of pests makes it an attractive candidate for sustainable agricultural practices. Field studies have reported significant reductions in pest populations when treated with formulations containing this compound .

Plant Growth Promotion

In addition to its pesticidal properties, this compound has been found to promote plant growth. It enhances root development and increases resistance to environmental stressors, which can lead to improved crop yields .

Materials Science

Polymer Development

The unique structure of this compound allows it to be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research has focused on developing composite materials that leverage the compound's strength and stability for applications in packaging and construction materials .

Case Studies

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural variations among similar compounds include:

- Thiazole substitution patterns (methyl, isopropyl, or trifluoromethyl groups).

- Carboxamide linkages (position on the thiazole ring, e.g., 4-carboxamide vs. 2-carboxamide).

- Aromatic substituents (indole, pyrrole, or benzodioxole groups).

Table 1: Comparative Analysis of Thiazole-4-carboxamide Derivatives

Physicochemical and Bioactivity Insights

- Lipophilicity : The target’s isopropyl group increases hydrophobicity compared to trifluoromethyl () or carboxylic acid () analogs, which may alter pharmacokinetics .

- DNA Binding: Ligand 6 () is a DNA minor groove binder, implying the target’s indole-thiazole scaffold could share similar interactions .

- Anti-Microbial Potential: Thiazole derivatives with pyrrole substituents () show anti-fungal activity, suggesting possible applications for the target compound .

Critical Analysis of Contradictions and Limitations

- Synthesis Efficiency : Yields vary widely (20–55%), indicating sensitivity to substituent bulk and coupling conditions .

- Bioactivity Data: No direct evidence links the target compound to specific biological activities, unlike analogs in –7.

- Positional Isomerism : Compound 74 (thiazole-2-carboxamide) demonstrates that carboxamide position significantly alters molecular interactions .

Biological Activity

N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of thiazole derivatives, including this compound, typically involves the reaction of thioamides with various electrophiles. Recent studies have demonstrated that modifications to the thiazole and indole moieties can significantly influence biological activity. For instance, the introduction of methyl groups at specific positions on the indole ring has been shown to enhance antimicrobial properties .

Antimicrobial Activity

Research indicates that compounds containing indole and thiazole rings exhibit significant antimicrobial properties. A study evaluating a series of 4-(indol-3-yl)thiazole derivatives found that certain substitutions led to enhanced antibacterial activity. Specifically, compounds with methyl groups at position 2 and chlorine substituents showed improved efficacy against various bacterial strains .

Table 1: Antimicrobial Activity of Indole-Thiazole Derivatives

| Compound ID | Structure | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5x | Structure | 12 µg/mL |

| 5m | Structure | 15 µg/mL |

| 5u | Structure | 20 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that similar thiazole-containing compounds can inhibit key signaling pathways involved in cancer progression. For example, compounds designed with this scaffold have demonstrated cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells, with IC50 values in the low micromolar range .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 6i | MCF-7 | 6.10 ± 0.4 |

| 6v | MCF-7 | 6.49 ± 0.3 |

| 5d | HeLa | 7.20 ± 0.5 |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Protein Kinases : Several studies indicate that thiazole derivatives can inhibit key protein kinases such as EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis .

- Induction of Apoptosis : Compounds have been shown to induce apoptotic cell death in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively .

Case Studies

Several case studies illustrate the potential of thiazole-indole derivatives in clinical settings:

- Case Study on MCF-7 Cells : A compound structurally similar to this compound was tested against MCF-7 breast cancer cells and showed significant cytotoxic effects with an IC50 value lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : In a separate study focusing on antimicrobial properties, derivatives were tested against E. coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations comparable to traditional antibiotics .

Q & A

Basic: What are the recommended synthetic routes for N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves two key steps: (1) constructing the thiazole-carboxamide core and (2) coupling it to the indole moiety.

- Thiazole Formation : The 2-methyl-5-isopropyl-thiazole-4-carboxylic acid scaffold can be synthesized via Hantzsch thiazole synthesis using α-haloketones (e.g., chloroacetone) and thiourea derivatives under reflux in ethanol or acetic acid .

- Amide Coupling : The carboxamide linkage is formed via activation of the carboxylic acid (e.g., using EDCl/HOBt or DCC) followed by reaction with 4-aminoindole. Solvent choice (DMF or DCM) and temperature (room temperature to 60°C) significantly impact yields .

- Validation : Confirm purity via HPLC (>95%) and structural integrity using -/-NMR (e.g., indole NH proton at δ 10–12 ppm, thiazole C=O at ~165 ppm) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detects amide C=O stretches (~1650–1700 cm) and indole N-H bends (~3400 cm) .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced: How can one optimize the coupling efficiency between the thiazole carboxamide and indole moieties to improve yield?

Methodological Answer:

- Coupling Agents : Use EDCl/HOBt over DCC due to reduced racemization and higher yields (e.g., 75–85% vs. 60–70%) .

- Solvent Effects : Polar aprotic solvents (DMF, DMAc) enhance solubility of intermediates compared to DCM .

- Temperature Control : Maintain 0–4°C during activation to minimize side reactions, then warm to room temperature for coupling .

- Purification : Column chromatography (silica gel, 5% MeOH/DCM) removes unreacted indole or thiazole precursors .

Advanced: What strategies can address solubility challenges in biological assays for this compound?

Methodological Answer:

- Salt Formation : Hydrochloride salts (e.g., via HCl/dioxane treatment) improve aqueous solubility (e.g., from <0.1 mg/mL to >1 mg/mL) .

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to maintain compound stability in cell culture media .

- Structural Analogues : Introduce hydrophilic groups (e.g., hydroxyl or amine substituents) on the indole or thiazole rings while monitoring bioactivity retention .

Advanced: How do structural modifications (e.g., substituents on thiazole or indole) affect bioactivity?

Methodological Answer:

- Thiazole Modifications :

- Indole Modifications :

- Validation : Perform molecular docking (e.g., AutoDock Vina) and compare with experimental IC values to rationalize SAR trends .

Advanced: How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability (e.g., oral vs. IV administration) and plasma protein binding (equilibrium dialysis) to explain efficacy gaps .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylation or glucuronidation of the indole ring) .

- Dose Escalation : Adjust dosing regimens (e.g., QD vs. BID) to maintain therapeutic plasma concentrations in vivo .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., EGFR) using AMBER or GROMACS to assess stability of hydrogen bonds (e.g., between carboxamide and Thr766) .

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent changes (e.g., isopropyl vs. cyclopropyl) to prioritize synthetic targets .

- Validation : Correlate computational ΔG with experimental K (SPR) or IC (enzyme assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.